molecular formula C14H15ClN4O3S2 B2874361 1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1172438-66-2

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2874361
CAS No.: 1172438-66-2
M. Wt: 386.87
InChI Key: PQTWBXANANVNJI-UHFFFAOYSA-N
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Description

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is a synthetic compound featuring a 1,3,4-thiadiazole core functionalized with a thioether-linked 2-(4-chlorophenyl)-2-oxoethyl group and a urea moiety substituted with a 2-methoxyethyl chain. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and π-π interactions .

Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazides or thioureas.

Introduction of the thioether group via nucleophilic substitution or coupling reactions.

Functionalization of the urea moiety through reaction with isocyanates or carbamoyl chlorides .

Properties

IUPAC Name

1-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3S2/c1-22-7-6-16-12(21)17-13-18-19-14(24-13)23-8-11(20)9-2-4-10(15)5-3-9/h2-5H,6-8H2,1H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTWBXANANVNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NN=C(S1)SCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is a complex organic compound belonging to the class of thiadiazole derivatives. This compound exhibits a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound, particularly the thiadiazole ring and the chlorophenyl group, contribute to its biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that thiadiazole derivatives can act as urease inhibitors, which are crucial in treating conditions like kidney stones and certain infections .
  • Receptor Binding : It may interact with cell surface receptors, modulating signaling pathways that affect cellular responses and proliferation.
  • DNA Interaction : The compound might also bind to DNA, influencing gene expression and cellular functions, which is particularly relevant in cancer therapy .

Biological Activities

The compound has demonstrated various biological activities in experimental settings:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to this compound were evaluated against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The cytotoxicity was assessed using the MTT assay, yielding significant results:

  • IC50 Values : The most potent derivatives exhibited IC50 values as low as 2.32 µg/mL against HepG2 cells . This suggests a strong potential for further development as an anticancer agent.

Antimicrobial Activity

Thiadiazole compounds have also been investigated for their antimicrobial properties. They exhibit activity against various bacterial strains:

  • Gram-positive and Gram-negative bacteria : The synthesized derivatives showed significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa .

Anti-inflammatory Properties

The anti-inflammatory effects of thiadiazole derivatives have been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Synthesis and Evaluation : A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their effects on liver enzymes (GOT, GPT), finding that certain derivatives activated these enzymes significantly .
  • Structure-Activity Relationship (SAR) : Research has established SAR for thiadiazole compounds, indicating that modifications in substituents can enhance biological activity. For example, shifting functional groups or altering ring structures can lead to improved potency against cancer cell lines .
  • Urease Inhibition Studies : Compounds derived from thiadiazoles were tested for urease inhibition with IC50 values ranging from 0.87 µM to 8.32 µM, demonstrating their potential in treating urease-related conditions .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µg/mL)Reference
AnticancerHepG22.32
AnticancerMCF-710.10
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialPseudomonas aeruginosaNot specified
Urease InhibitionJack bean urease0.87 - 8.32

Comparison with Similar Compounds

Key Insights :

  • Antifungal Activity : Compound 8a () shows that triazole-containing thioether substituents enhance antifungal properties, likely via cytochrome P450 inhibition .
  • Anticonvulsant Activity : The 2,4-dichlorobenzyl thioether in improves potency, suggesting halogenation enhances target binding .
  • Solubility : The target compound’s 2-methoxyethyl urea group may reduce crystallinity compared to aryl-substituted ureas, as seen in (m.p. 160–165°C for 8a vs. lower m.p. predicted for methoxyethyl) .

Urea Substituent Modifications

Compound Name Urea Substituent Thioether Group Key Findings Reference
1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11l) 3-Methoxyphenyl Piperazine-thiazole hybrid High yield (85.2%); ESI-MS m/z 496.3 [M+H]<sup>+</sup>; likely CNS-targeted design
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11k) 4-Chloro-3-(trifluoromethyl)phenyl Piperazine-thiazole hybrid High molecular weight (ESI-MS m/z 568.2 [M+H]<sup>+</sup>); lipophilic substituents
Target Compound 2-Methoxyethyl 2-(4-Chlorophenyl)-2-oxoethyl Predicted lower logP than aryl-substituted analogs; potential for balanced pharmacokinetics N/A

Key Insights :

  • Methoxy vs. Halogenated Ureas : Methoxy groups (e.g., 11l in ) improve aqueous solubility compared to chlorinated or trifluoromethylated analogs (11k) .
  • Metabolic Stability : The 2-methoxyethyl group in the target compound may resist oxidative metabolism better than benzyl or phenyl ureas .

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